6-Chloro-4'-fluoro-4-iodobiphenyl-3-ol
Description
6-Chloro-4'-fluoro-4-iodobiphenyl-3-ol is a halogenated biphenyl derivative featuring chloro (Cl), fluoro (F), and iodo (I) substituents at positions 6, 4', and 4, respectively, along with a hydroxyl group (-OH) at position 2. The iodine atom introduces steric bulk and polarizability, which may influence solubility, binding affinity, and metabolic stability compared to smaller halogens like Cl or F.
Properties
Molecular Formula |
C12H7ClFIO |
|---|---|
Molecular Weight |
348.54 g/mol |
IUPAC Name |
4-chloro-5-(4-fluorophenyl)-2-iodophenol |
InChI |
InChI=1S/C12H7ClFIO/c13-10-6-11(15)12(16)5-9(10)7-1-3-8(14)4-2-7/h1-6,16H |
InChI Key |
OYGFGUWXYGHIDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2Cl)I)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
- 6-Chloro-3-methoxy-flavone-4′-carboxylic acid
- 6-Chloro-3-methoxy-4′-oxazolinyl flavone
- 6-Chloro-4′-oxazolinyl flavonoid
| Property | 6-Chloro-4'-fluoro-4-iodobiphenyl-3-ol (Inferred) | 6-Chloro-3-methoxy-flavone-4′-carboxylic acid | 6-Chloro-4′-oxazolinyl flavonoid |
|---|---|---|---|
| Structure | Biphenyl backbone with Cl, F, I, -OH | Flavone backbone with Cl, methoxy, carboxylic acid | Flavone with Cl, oxazolinyl group |
| Antiviral Activity (IC₅₀) | Not reported | 3.82 µM (HRV-1B) | 5.16 µM (HRV-1B) |
| Cytotoxicity | Not reported | >25 µM (HeLa) | >12.5 µM (HeLa) |
| Key Functional Groups | -OH, halogens | Carboxylic acid, methoxy | Oxazolinyl, Cl |
Analysis: The 6-chloro substitution in flavones correlates with strong antiviral activity against HRV-1B . However, iodine’s larger atomic radius could reduce solubility compared to smaller halogens, affecting bioavailability .
Halogenated Pyridines and Quinoline Derivatives
Key Compounds:
- 6-Chloro-4-(trifluoromethyl)pyridin-2-ol
- 6-Chloro-3-(4-fluorobenzenesulfonyl)quinolin-4-ol
| Property | This compound (Inferred) | 6-Chloro-4-(trifluoromethyl)pyridin-2-ol | 6-Chloro-3-(4-fluorobenzenesulfonyl)quinolin-4-ol |
|---|---|---|---|
| Molecular Weight | ~400–450 (estimated) | 197.54 | 337.74 (C₁₅H₉ClFNO₃S) |
| LogP | ~3.0–4.0 (estimated) | 1.5 | Not reported |
| Key Features | Iodo, biphenyl backbone | CF₃ group, pyridine ring | Sulfonyl group, quinoline backbone |
Analysis: The trifluoromethyl (CF₃) group in pyridines enhances lipophilicity (LogP = 1.5) and metabolic stability . The sulfonyl group in the quinoline derivative introduces strong electron-withdrawing effects, which could stabilize the molecule in enzymatic environments .
Biphenyl and Benzoxazinone Derivatives
Key Compounds:
- [1,1'-Biphenyl]-3-carboxylic acid, 6-chloro-4'-methoxy-3'-(trifluoromethyl)
- 6-Chloro-4-{2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one
| Property | This compound (Inferred) | 6-Chloro-4'-methoxy-3'-(trifluoromethyl)biphenyl | Benzoxazinone Derivative (CAS 896657-08-2) |
|---|---|---|---|
| Molecular Weight | ~400–450 (estimated) | 330.69 | 412.8 |
| Key Substituents | Iodo, -OH, F | CF₃, methoxy | Chloro, fluoro, pyrrole, ketone |
| Biological Activity | Not reported | Not reported | Not reported |
Analysis: The trifluoromethyl group in biphenyl derivatives enhances electronegativity and resistance to oxidative degradation .
Critical Insights and Limitations
- Halogen Effects : Chloro and fluoro substituents improve metabolic stability and binding affinity, while iodine may enhance binding but reduce solubility.
- Structural Backbone: Biphenyl systems offer rigidity for target engagement, whereas flavones and quinolines provide planar structures for π-π interactions.
- Data Gaps : Direct biological data for this compound are absent; inferences rely on analogs. Cytotoxicity and pharmacokinetic profiles remain speculative.
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